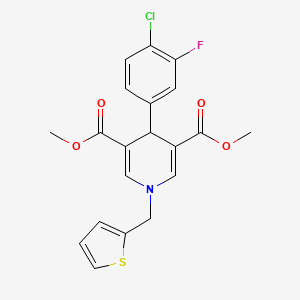

![molecular formula C23H20ClNO5S2 B3556946 [1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone](/img/structure/B3556946.png)

[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-chlorophenyl)methanone

Vue d'ensemble

Description

Pyrrolo[2,1-a]isoquinolines are a type of organic compound that frequently occur in a large number of bioactive natural products and pharmaceutically important molecules . They are used to produce artificial molecules with potential applications .

Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an easy and useful way to produce artificial molecules with potential applications . A huge number of excellent methodologies for constructing pyrrolo[2,1-a]isoquinolines have been reported in the last decade .Molecular Structure Analysis

Pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups can be excited under irradiation with visible light to display wider redox windows and higher triplet-state energies . The photophysical and electrochemical characters of PIqs can be tailored by modification of the electron-withdrawing groups and their positions .Chemical Reactions Analysis

Pyrrolo[2,1-a]isoquinolines (PIqs) can catalyze a series of molecular transformations . They enable redox-neutral (hetero)biaryl cross-coupling between aryl halides and (hetero)arenes, nickel-catalyzed amination and oxygenation of aryl halides, and decarboxylative cross-coupling between α-amino acids and aryl halides .Applications De Recherche Scientifique

Antileukemic Activity

- Synthesis and Antileukemic Activity : A study explored the synthesis and in vivo antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds similar to 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. These compounds demonstrated significant activity against P388 lymphocytic leukemia (Anderson et al., 1988).

Antitumor Evaluation

- Design, Synthesis, and Antitumor Evaluation : A related research focused on synthesizing and evaluating the antiproliferative effects of 1,2-bis(hydroxymethyl)pyrrolo[1,2-f]phenanthridine derivatives, including compounds structurally similar to the one . These derivatives demonstrated significant antitumor activities, inhibiting the growth of various human tumor cell lines in vitro (Patel et al., 2020).

Radical Alkenylation in Synthesis

- Photochemically Induced Radical Alkenylation : A study presented a method for the direct alkenylation of C(sp3)–H bonds, which might be relevant to the synthesis or modification of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. This approach provides an efficient means for creating structurally complex pharmaceuticals (Amaoka et al., 2014).

New Synthesis Methods

- N-bis(methylthio)methylene Derivatives Synthesis : Research on the synthesis of 2-aminoindolizine and related compounds, including pyrrolo[2,1-a]isoquinoline derivatives, outlines new methodologies potentially applicable to the synthesis of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone (Tominaga et al., 1992).

Murine Antineoplastic Activity

- Synthesis and Murine Antineoplastic Activity : Another study reported the synthesis and murine antineoplastic activity of bis[(carbamoyloxy)methyl] derivatives of pyrrolo[2,1-a]isoquinoline. These compounds showed significant activity against various tumor systems, indicating potential application in cancer treatment (Anderson et al., 1984).

Antimicrobial Activity

- Synthesis of Antimicrobial Pyrrolo[2,1-a]isoquinolin-3-ones : This research synthesized pyrroloisoquinoline derivatives with potential antimicrobial activity. Some derivatives demonstrated significant bactericidal andfungicidal properties, suggesting their application in developing new antimicrobial agents (Moreno et al., 2012).

Multicomponent Cycloaddition Synthesis

- Synthesis via Multicomponent 1,3-Dipolar Cycloaddition : A study explored the synthesis of Pyrrolo[2,1-a]isoquinoline derivatives using a multicomponent 1,3-dipolar cycloaddition process. This method could be relevant for the synthesis or modification of 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone (Dumitrascu et al., 2013).

Asymmetric Synthesis

- Asymmetric Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives : This research focused on the asymmetric synthesis of pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions. This process could be applicable in the enantioselective synthesis of the compound (Ruano et al., 2011).

Tandem Synthesis of Heterocycles

- Copper-Catalyzed Tandem Synthesis : A study described the copper-catalyzed tandem synthesis of pyrrolo[2,1-a]isoquinolines, which may offer insights into novel synthesis routes for the compound of interest (Verma et al., 2012).

Process Development for Similar Compounds

- Pilot-Plant Synthesis of Similar Compounds :

This research outlines the process development and pilot-plant synthesis of a compound structurally related to 1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-ylmethanone. The study provides valuable insights into large-scale production and refinement processes for similar compounds (Kopach et al., 2010).

Ruthenium-Chelated Synthesis

- Ruthenium-Chelated Non-Innocent Bis(heterocyclo)methanides : Research on ruthenium-chelated bis(heterocyclo)methanides, which could be structurally or functionally related to the compound of interest, demonstrates the potential of such complexes in organic synthesis and pharmaceutical applications (Panda et al., 2019).

Mécanisme D'action

Orientations Futures

Pyrrolo[2,1-a]isoquinolines have been extensively studied due to their remarkable capacity to produce diverse, complex chemical substances . They exhibit a wide range of biological activities, making these compounds a singularly important subject for research . Recently, target-selective lamellarin analogs have been designed, synthesized, and evaluated as anti-cancer agents .

Propriétés

IUPAC Name |

[1,2-bis(ethylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO5S2/c1-3-31(27,28)22-19-18-8-6-5-7-15(18)13-14-25(19)20(23(22)32(29,30)4-2)21(26)16-9-11-17(24)12-10-16/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISRKQXJFCCYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1S(=O)(=O)CC)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556874.png)

![2-[(6-methoxy-3,4-dihydro-1(2H)-quinolinyl)methyl]-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556876.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-[(4-methyl-1-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3556895.png)

![9-benzyl-6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9H-purine](/img/structure/B3556901.png)

![1,3-dioxo-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B3556908.png)

![1-(4-chlorophenyl)-4-(phenylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B3556915.png)

![N-benzyl-6-(4-morpholinyl)-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3556918.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3556923.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B3556924.png)

![N-(4-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3556926.png)

![N-[2-(3,4-dichlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3556948.png)